molecular formula C9H7FO3 B1458511 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1260012-73-4

8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B1458511
M. Wt: 182.15 g/mol
InChI Key: ACKJJJGDMIPKQV-UHFFFAOYSA-N
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Description

“8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the CAS Number: 1260012-73-4 . It has a molecular weight of 182.15 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by the SMILES string Oc1ccc2CCC(=O)Oc2c1 . This indicates that the compound contains a benzopyran ring with a fluoro group at the 8th position and a hydroxy group at the 7th position .


Physical And Chemical Properties Analysis

“8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a solid at room temperature . It has a molecular weight of 182.15 .

Scientific Research Applications

Synthesis and Pharmacological Properties

Benzopyran compounds, including variants like 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, exhibit diverse pharmacological properties, such as β-blockade, anticonvulsant, and antimicrobial activities. These compounds can be synthesized through various chemical processes, involving steps like Claisen rearrangement and Sharpless asymmetric epoxidation. They are often used as precursors in creating pharmacologically active isomers (A. Yu et al., 2005).

Key Intermediates in Drug Synthesis

Compounds like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate of Nebivolol (an antihypertensive agent), can be synthesized from 4-fluorophenol. These processes involve multiple steps like esterification, rearrangement, acylation, and cyclization, which are crucial in pharmaceutical manufacturing (Chen Xin-zhi, 2007).

Fluorofunctionalization of Ketones

The direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones is achievable using specific fluorine atom transfer reagents. This method is effective for transforming methoxy or hydroxy substituted derivatives of benzopyran into α-fluoro derivatives, essential in chemical synthesis (S. Stavber et al., 2002).

Fluorescent Probes

Flavonols, which include variants of 1-benzopyran-4-one, are significant in designing small-molecule fluorescent probes due to their unique dual emissions. These probes have applications in detecting various biological and environmental factors, illustrating the versatility of benzopyran compounds in biosensing technology (Tianyi Qin et al., 2021).

Enantioselective Assays

Benzopyran derivatives are instrumental in enantioselective assays, such as in detecting lipase catalytic antibodies. The specific structure of these compounds allows for accurate prediction of reactivity and selectivity in enzymatic processes, which are critical in biomedical research (G. Klein & J. Reymond, 1999).

Safety And Hazards

The safety data for “8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” indicates that it may be harmful if swallowed and may cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-fluoro-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKJJJGDMIPKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

CAS RN

1260012-73-4
Record name 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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